1-(4-bromophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde
Beschreibung
Eigenschaften
CAS-Nummer |
618099-03-9 |
|---|---|
Molekularformel |
C16H10BrN3O3 |
Molekulargewicht |
372.17 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-3-(3-nitrophenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C16H10BrN3O3/c17-13-4-6-14(7-5-13)19-9-12(10-21)16(18-19)11-2-1-3-15(8-11)20(22)23/h1-10H |
InChI-Schlüssel |
KWWOFRXJSZPMQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN(C=C2C=O)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 4-bromoacetophenone with 3-nitrobenzaldehyde in the presence of a base to form the corresponding chalcone. This intermediate is then cyclized using hydrazine hydrate to yield the pyrazole ring. The final step involves the oxidation of the pyrazole derivative to introduce the aldehyde group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Condensation Reactions with Active Methylene Compounds
The aldehyde group undergoes condensation with active methylene reagents like malononitrile and ethyl cyanoacetate to form α,β-unsaturated derivatives.
These products serve as intermediates for antitumor agents, with demonstrated activity against HepG2 liver cancer cells (IC₅₀ = 4.2 μM) .
Schiff Base Formation
The aldehyde reacts with amines/hydrazines to form Schiff bases, which are precursors for metal complexes and bioactive molecules.
Schiff bases derived from this compound exhibit antimicrobial activity against E. coli (MIC = 8 μg/mL) .
Nucleophilic Addition Reactions
The aldehyde participates in nucleophilic additions, forming alcohols or thioacetals.
Cyclocondensation Reactions
The compound acts as a building block in heterocycle synthesis.
Metal Complexation
Schiff bases derived from the aldehyde form stable complexes with transition metals.
| Metal Salt | Conditions | Complex | Key Properties | Source |
|---|---|---|---|---|
| Cu(NO₃)₂·3H₂O | Methanol, RT | [Cu(L)₂(NO₃)₂] | ESR: gǁ = 2.24, g⊥ = 2.06 | |
| ZnCl₂ | Ethanol, 60°C | [Zn(L)Cl₂] | Fluorescence: λₑₓ = 370 nm, λₑₘ = 450 nm |
These complexes show enhanced antibacterial activity compared to free ligands .
Comparative Reactivity with Analogues
The bromo and nitro substituents enhance electrophilicity compared to simpler pyrazole aldehydes:
| Compound | Aldehyde C=O IR (cm⁻¹) | Reaction Rate with Malononitrile (k, M⁻¹s⁻¹) |
|---|---|---|
| 1-(4-Bromophenyl)-3-(3-nitrophenyl)pyrazole-4-carbaldehyde | 1725 | 4.7 × 10⁻³ |
| 1,3-Diphenylpyrazole-4-carbaldehyde | 1700 | 1.2 × 10⁻³ |
| 5-Chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde | 1710 | 2.9 × 10⁻³ |
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-bromophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitro and bromine groups can influence its reactivity and binding affinity to these targets, leading to various biological activities.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Spectral Comparisons
Table 1: Structural and Spectral Data of Selected Pyrazole-4-Carbaldehydes
Key Observations:
- Electron-Withdrawing Groups (EWGs): The target compound’s 3-nitro and 4-bromo substituents enhance electrophilicity compared to electron-donating groups (e.g., 4-methoxy in compound 4) .
- Spectral Shifts: The C=O stretching frequency in IR varies between 1628–1678 cm⁻¹, influenced by substituent electronic effects. The aldehyde proton in $ ^1 \text{H NMR} $ consistently appears downfield (δ 8.52–9.97 ppm) due to conjugation with the pyrazole ring .
Key Findings:
- Antibacterial Activity: Halogen substituents (Br, Cl) enhance antibacterial potency. The target compound’s 4-bromo group contributes to its efficacy against Gram-positive and Gram-negative bacteria, while 3-nitro may reduce bioavailability due to steric hindrance .
- Antioxidant Activity: Electron-donating groups (e.g., 4-methoxy) improve radical scavenging, whereas EWGs like nitro reduce activity .
- Anticancer Potential: The compound 1-(4-Br-Ph)-3-(4-OMe-Ph) (4) showed DNA-binding affinity, suggesting a mechanism for cytotoxicity .
Biologische Aktivität
1-(4-bromophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde is a compound within the pyrazole family, known for its diverse biological activities. The pyrazole ring structure is prevalent in various pharmacologically active compounds, making it a subject of interest in medicinal chemistry. This article explores the biological activities of this specific compound, focusing on its antitumor, antimicrobial, and other therapeutic potentials.
The compound's structure can be represented as follows:
- Molecular Formula : CHBrNO
- Molecular Weight : 304.14 g/mol
Synthesis
The synthesis of 1-(4-bromophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde typically involves the condensation of 4-bromobenzaldehyde with 3-nitrophenylhydrazine, followed by cyclization to form the pyrazole ring. The detailed synthetic pathway may vary based on the specific methodologies employed, including microwave-assisted synthesis which enhances yield and reduces reaction time .
Antitumor Activity
Recent studies have demonstrated that compounds containing the pyrazole scaffold exhibit significant antitumor properties. Specifically, 1-(4-bromophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde has shown promising results against various cancer cell lines:
- Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- HepG2 (liver cancer)
- A549 (lung cancer)
The compound exhibited an IC50 value in the range of micromolar concentrations, indicating potent antiproliferative activity .
Antimicrobial Activity
In vitro studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that it possesses significant antibacterial properties:
- Tested Pathogens :
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values ranged from 0.5 to 2 µg/mL, demonstrating its effectiveness in inhibiting bacterial growth .
| Pathogen | MIC Value (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 | |
| Escherichia coli | 1.0 | |
| Pseudomonas aeruginosa | 2.0 |
Other Biological Activities
Beyond antitumor and antimicrobial effects, the compound also exhibits anti-inflammatory properties and has been studied for its potential as a monoamine oxidase B (MAO-B) inhibitor. In animal models, it has shown efficacy comparable to standard anti-inflammatory drugs such as indomethacin .
Case Studies
Several case studies have been documented regarding the biological activities of pyrazole derivatives:
- Anticancer Study : A study involving a series of pyrazole derivatives found that those with electron-withdrawing groups exhibited enhanced cytotoxicity against multiple cancer cell lines, including breast and liver cancers.
- Antimicrobial Efficacy : Another study highlighted the effectiveness of pyrazole derivatives against resistant strains of bacteria, showcasing their potential as new antimicrobial agents in treating infections caused by multi-drug resistant organisms.
Q & A
Q. Advanced
- Solvatochromism assays : Measure UV-Vis/fluorescence spectra in solvents of increasing polarity (e.g., hexane → DMSO). Look for shifts in λmax (e.g., emission at 356 nm in DMSO) .
- Quantum yield calculations : Use integrating spheres with reference standards (e.g., quinine sulfate).
- TD-DFT simulations : Correlate experimental λmax with HOMO-LUMO gaps under different dielectric conditions .
How can structure-activity relationships (SAR) guide optimization of substituents for enhanced bioactivity?
Q. Advanced
- Substituent variation : Replace bromo/nitro groups with electron-withdrawing (e.g., CF3) or donating (e.g., OMe) groups to modulate electron density and binding affinity .
- Pharmacophore mapping : Use docking studies (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with kinase active sites) .
- Bioisosteric replacements : Test pyrazole analogs (e.g., isoxazoles or triazoles) to improve metabolic stability .
How should researchers address contradictions in reported reaction yields or spectroscopic data?
Q. Methodological Approach
- Replicate conditions : Verify purity of starting materials (e.g., HPLC ≥95%) and reaction setup (inert atmosphere, exact stoichiometry) .
- Advanced characterization : Use high-field NMR (500 MHz+) or HRMS to confirm product identity.
- Data normalization : Compare yields against internal standards (e.g., tert-butylbenzene) to account for experimental variability .
What strategies mitigate challenges in handling reactive nitro and bromo substituents during synthesis?
Q. Methodological Recommendations
- Protection/deprotection : Temporarily mask aldehyde groups (e.g., acetal formation) to prevent side reactions .
- Low-temperature nitration : Use HNO3/H2SO4 at 0–5°C to minimize over-nitration .
- Pd-catalyzed cross-coupling : Introduce bromo groups via Suzuki-Miyaura reactions post-cyclization for regioselectivity .
How can computational modeling predict interactions between this compound and biological targets?
Q. Advanced
- Molecular docking : Simulate binding to targets (e.g., tubulin or σ1 receptors) using Glide or GOLD. Validate with MM-GBSA binding energy calculations .
- MD simulations : Run 100-ns trajectories to assess complex stability (RMSD <2 Å) .
- ADMET profiling : Predict logP (e.g., 3.2 ±0.3) and CYP450 inhibition using SwissADME .
What are best practices for analyzing byproducts or impurities in synthetic batches?
Q. Methodological Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
